N-Ethyl-4-fluorobenzenesulfonamide

Vue d'ensemble

Description

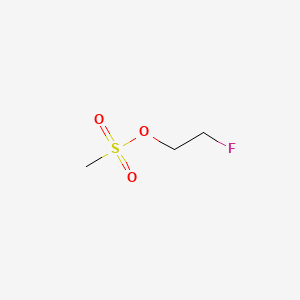

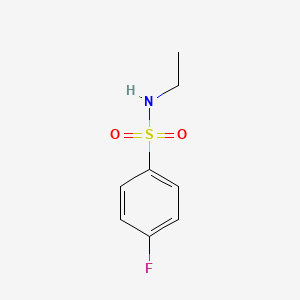

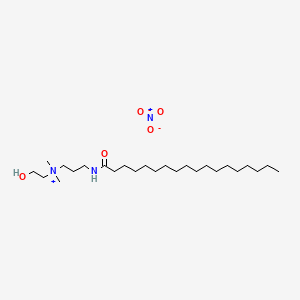

“N-Ethyl-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C8H10FNO2S . It has a molecular weight of 203.24 g/mol . The IUPAC name for this compound is N-ethyl-4-fluorobenzenesulfonamide .

Molecular Structure Analysis

The molecular structure of “N-Ethyl-4-fluorobenzenesulfonamide” includes a sulfonamide functional group (-SO2NH2) attached to a 4-fluorobenzene ring . The compound has a total of 13 heavy atoms .Physical And Chemical Properties Analysis

“N-Ethyl-4-fluorobenzenesulfonamide” has a density of 1.3±0.1 g/cm3, a boiling point of 293.3±42.0 °C at 760 mmHg, and a flash point of 131.2±27.9 °C . It has a topological polar surface area of 54.6 Ų and a molar refractivity of 48.6±0.4 cm3 .Applications De Recherche Scientifique

Enantioselective Fluorination

- N-Ethyl-4-fluorobenzenesulfonamide has been explored in the context of enantioselective fluorination reactions. Wang et al. (2014) fine-tuned the reactivity and selectivity of N-fluorobenzenesulfonamide by modifying its phenyl rings, achieving high yields and enantioselectivities in fluorinating 2-oxindoles (Wang et al., 2014).

Protein Interaction Studies

- Dugad and Gerig (1988) studied the binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases I and II, revealing detailed information about the inhibitor-enzyme complex through nuclear magnetic resonance spectroscopy (Dugad & Gerig, 1988).

Synthesis of Platinum(II) Dithiocarbimato Complexes

- Research by Amim et al. (2008) involved synthesizing platinum(II) dithiocarbimato complexes using 4-fluorobenzenesulfonamide, contributing to the understanding of the structure and properties of these complexes (Amim et al., 2008).

Development of COX-2 Inhibitors

- Hashimoto et al. (2002) synthesized derivatives of benzenesulfonamide, including compounds with a fluorine atom, leading to the discovery of a potent, highly selective, and orally active COX-2 inhibitor (Hashimoto et al., 2002).

Novel Synthesis Methods

- Zhao et al. (2017) described a novel method for synthesizing 2-chloro enesulfonamides using N-chloro-N-fluorobenzenesulfonamides, demonstrating the versatility of fluorobenzenesulfonamides in chemical synthesis (Zhao et al., 2017).

Nitrogen Source for C–N Bond Formation

- N-Fluorobenzenesulfonimide, a derivative of N-Ethyl-4-fluorobenzenesulfonamide, has been used as an efficient nitrogen source for forming C–N bonds, expanding the utility of these compounds in organic synthesis (Li & Zhang, 2014).

Molecular Structure Studies

- Karababacak et al. (2009) conducted a theoretical investigation on the molecular structure, infrared, Raman, and NMR spectra of para-halogen benzenesulfonamides, including 4-fluorobenzenesulfonamide. This study provided insight into the effects of halogen substituents on the spectral characteristics of these compounds (Karabacak et al., 2009).

Electrophilic Fluorination

- N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, a related compound, was developed by Yasui et al. (2011) as a sterically demanding electrophilic fluorinating reagent. This compound enhances the enantioselectivity of fluorination reactions, demonstrating the potential of N-fluorobenzenesulfonamides in asymmetric synthesis (Yasui et al., 2011).

Synthesis of β-Cell Imaging Agents

- Shiue et al. (2001) synthesized fluorine-18 labeled analogs of hypoglycemic drugs using 4-fluorobenzenesulfonamide. This research contributes to the development of β-cell imaging agents for diagnosing and monitoring diabetes (Shiue et al., 2001).

Synthesis of Mirror Images of 3'-Fluorothalidomide

- A study by Yamamoto et al. (2011) showcased the synthesis of mirror images of 3'-fluorothalidomide using N-fluorobenzenesulfonimide. This research highlights the utility of these compounds in the enantiodivergent synthesis of pharmaceuticals (Yamamoto et al., 2011).

Mécanisme D'action

Mode of Action

It is known that fluorobenzenesulfonimides can be used for the direct fluorination and amination of (hetero)aromatic C–H bonds

Biochemical Pathways

Given its potential for fluorination and amination of aromatic C–H bonds , it may influence a variety of biochemical pathways, particularly those involving aromatic compounds.

Result of Action

Given its potential for fluorination and amination of aromatic C–H bonds , it may have a variety of effects depending on the specific targets and pathways involved.

Propriétés

IUPAC Name |

N-ethyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-2-10-13(11,12)8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUDXCBMXYOHWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340573 | |

| Record name | N-Ethyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Ethyl-4-fluorobenzenesulfonamide | |

CAS RN |

383-48-2 | |

| Record name | N-Ethyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[kl]xanthene](/img/structure/B1596164.png)